molecular formula C18H23NO2S2 B8668863 5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone CAS No. 67739-23-5

5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone

Cat. No. B8668863
Key on ui cas rn: 67739-23-5
M. Wt: 349.5 g/mol
InChI Key: WBDPSYDYYOULLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731336

Procedure details

Under a nitrogen atmosphere, 117.2 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 66.6 g of rhodanine, and 143.5 g of fused sodium acetate were heated at reflux in 2500 ml of glacial acetic acid. After heating for 23 hours, the reaction mixture was cooled and poured into a mixture of 1 liter of ethanol and 1 liter of ice with stirring. 500 ml of water were added and, after stirring for 30 minutes, the resulting precipitate was recovered by filtration. The solid was slurried with 500 ml of ethyl acetate and filtered. The precipitate was then dissolved in 3 liters of ethanol, heated to boiling, and water was added until the solution remained cloudy (approximately 450 ml). Upon cooling to room temperature, 99.6 g of the desired title product were recovered by filtration, m.p. approximately 260° C.
Quantity
117.2 g
Type
reactant
Reaction Step One
Quantity
66.6 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
143.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=O)([CH3:4])([CH3:3])[CH3:2].[S:18]1[CH2:24][C:22](=[O:23])[NH:21][C:19]1=[S:20].C(O)C.O>C(O)(=O)C>[CH3:4][C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:24]2[S:18][C:19](=[S:20])[NH:21][C:22]2=[O:23])[CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
117.2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Name
Quantity
66.6 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
fused sodium acetate
Quantity
143.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
STIRRING
Type
STIRRING
Details
after stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was recovered by filtration
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was then dissolved in 3 liters of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
water was added until the solution
FILTRATION
Type
FILTRATION
Details
99.6 g of the desired title product were recovered by filtration, m.p. approximately 260° C.

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=C1C(NC(S1)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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